molecular formula C16H21N3O2 B2570750 N-(1-adamantylmethyl)-3-nitropyridin-2-amine CAS No. 728036-25-7

N-(1-adamantylmethyl)-3-nitropyridin-2-amine

Cat. No.: B2570750
CAS No.: 728036-25-7
M. Wt: 287.363
InChI Key: WXEPRIQDMSISKH-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-3-nitropyridin-2-amine (CAS 728036-25-7) is a chemical compound of significant interest in medicinal and organic chemistry research, particularly as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and fine chemicals . The structure of this compound combines two privileged scaffolds in drug discovery: an adamantane moiety and a 3-nitropyridine ring. Adamantane derivatives are extensively studied for their diverse biological activities, including documented antiviral, antibacterial, and antidiabetic properties . The introduction of the lipophilic adamantane system can enhance a compound's bioavailability and modify its therapeutic effect . Concurrently, nitropyridines serve as versatile and readily available precursors for constructing complex heterocyclic systems with a range of biological activities, such as antitumor, antiviral, and anti-neurodegenerative effects . The nitro group on the pyridine ring acts as an excellent synthetic handle for further transformations, including reduction to an amine, enabling the synthesis of more complex molecular architectures. This compound is supplied as a high-purity material (>99%) and is analyzed by techniques including LCMS and GCMS to ensure quality and consistency . It is intended for use in synthetic organic chemistry, medicinal chemistry, and biotechnology research. Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-19(21)14-2-1-3-17-15(14)18-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPRIQDMSISKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-3-nitropyridin-2-amine typically involves the alkylation of 3-nitropyridin-2-amine with 1-adamantylmethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Reduction: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that compounds with the nitropyridine structure, including N-(1-adamantylmethyl)-3-nitropyridin-2-amine, can serve as effective anti-inflammatory agents. The presence of the nitro group enhances the compound's ability to modulate inflammatory responses, making it a candidate for treating conditions associated with chronic inflammation, such as arthritis and other autoimmune disorders .

Neuroprotective Effects
The adamantyl moiety is known for its neuroprotective properties. Studies have demonstrated that adamantyl derivatives can cross the blood-brain barrier effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The unique hydrophobic structure of adamantyl groups increases lipophilicity, facilitating better interaction with central nervous system targets . For instance, compounds similar to this compound have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Biochemical Inhibition

Transglutaminase Inhibitors
this compound has been identified as a potential inhibitor of transglutaminases, enzymes implicated in various pathological processes including fibrosis and cancer progression. By inhibiting these enzymes, the compound could play a role in therapeutic strategies against fibrotic diseases and certain types of cancer .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be derived from simpler nitropyridine precursors through various chemical reactions such as nitration and amination. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy or reduced side effects .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant reductions in markers of neuroinflammation compared to control groups. This suggests its potential utility in therapeutic applications for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of this compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and potentially disrupt microbial cell walls. The nitropyridine moiety can participate in redox reactions, contributing to its bioactivity.

Comparison with Similar Compounds

Structural Analogs with Adamantane Moieties

Adamantane-substituted compounds are notable for their steric bulk and metabolic stability. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(1-Adamantylmethyl)-3-nitropyridin-2-amine C₁₆H₂₁N₃O₂ 287.36 Adamantylmethyl group; nitro at pyridine C3
N-(1-Adamantylmethyl)-5-nitropyridin-2-amine C₁₆H₂₁N₃O₂ 287.36 Nitro at pyridine C5; positional isomer of the target compound
N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropylpurin-6-amine (3c) C₂₅H₃₁ClN₆ 463.00 Adamantylmethyl and purine core; chloro and isopropyl substituents

Key Observations :

  • Adamantane derivatives exhibit varied substituent positions (e.g., nitro at pyridine C3 vs. C5), which may alter electronic properties and binding interactions .

Halogenated and Bulky Aryl Substituents

Compounds with halogenated or bulky aryl groups demonstrate distinct physicochemical profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-3-nitropyridin-2-amine C₁₆H₁₁Cl₂N₃O₃ 364.18 Dichlorophenyl-furylmethyl group; higher molecular weight due to halogens
N-(4-(Tert-butyl)phenyl)-3-nitropyridin-2-amine (A7) C₁₅H₁₇N₃O₂ 271.32 Tert-butyl group; 89% synthetic yield

Key Observations :

  • Bulky substituents like tert-butyl may enhance steric hindrance, affecting receptor interaction compared to the adamantane group .

Simple Aryl and Alkyl Substituents

Simpler analogs provide insights into substituent effects on conformation and crystallinity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(4-Methylphenyl)-3-nitropyridin-2-amine C₁₂H₁₁N₃O₂ 229.24 Planar deviations due to crystal packing; monoclinic polymorphs
N,N-Dimethyl-5-nitropyridin-2-amine (3d) C₇H₉N₃O₂ 167.17 Scalable synthesis (80% yield); dimethylamino group

Key Observations :

  • Smaller substituents (e.g., methyl) reduce steric hindrance, leading to planar molecular conformations in crystal structures .

Key Observations :

  • Nitro groups are often associated with toxicity, necessitating precautions during handling .
  • Adamantane’s inertness may mitigate reactivity, but this remains speculative without direct data.

Biological Activity

N-(1-adamantylmethyl)-3-nitropyridin-2-amine is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantyl group, which is known to enhance the binding affinity to various biological targets. The nitro group attached to the pyridine ring is crucial for its biological activity, influencing its interactions with proteins and enzymes.

This compound interacts with biological targets primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Its mechanism of action involves modulation of various biochemical pathways, affecting cellular processes such as signaling and gene expression.

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that adamantane derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models .

CompoundTNF-α Inhibition (%)NO Reduction (%)
This compoundTBDTBD
Reference Compound 17249
Reference Compound 25540

2. Antimicrobial Activity

The nitro group in this compound is associated with antimicrobial properties. Nitro compounds are known to exhibit a broad spectrum of activity against various pathogens, including bacteria and parasites. The mechanism involves redox reactions that lead to microbial cell death .

3. Neuroprotective Properties

Recent studies have suggested that adamantyl derivatives may possess neuroprotective effects. For example, they have been evaluated for their ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized in the liver through hydroxylation processes. This metabolism can affect its bioavailability and efficacy as a therapeutic agent.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures significantly reduced TNF-α levels in LPS-stimulated RAW 264.7 cells, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of nitro compounds against H. pylori and M. tuberculosis, indicating the potential for developing new treatments for these infections .

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols across different laboratories?

  • Methodology : Publish detailed procedural logs, including exact solvent grades, catalyst lot numbers, and humidity/temperature controls. Use round-robin tests to compare yields and purity (HPLC ≥98%) across labs. Share raw data (e.g., NMR FID files) via repositories like Zenodo for independent validation .

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